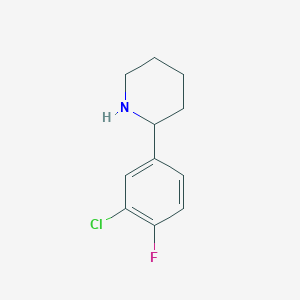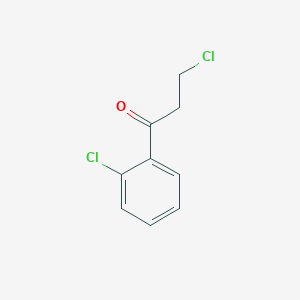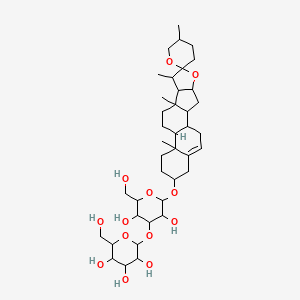
1,3-Dimethyl-1H-indazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by oxidation.
Reductive Cyclization: Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as:
Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.
Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.
1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.
Uniqueness
1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1,3-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |
Clé InChI |
XLGKSXWTTFOOGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=CC(=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)


![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)







